molecular formula C9H15F3N2O B1489076 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one CAS No. 2098030-90-9

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

Cat. No. B1489076
CAS RN: 2098030-90-9
M. Wt: 224.22 g/mol
InChI Key: XFIXMQBXRLYMFC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Scientific Research Applications

Synthesis and Chemical Properties

Spiropiperidines, including compounds structurally related to the query compound, have seen increased interest in drug discovery. The methodologies for synthesizing spiropiperidines, which are crucial for drug discovery projects, cover strategies for forming spiro-ring on a preformed piperidine ring, highlighting the significance of piperidine derivatives in exploring new areas of chemical space (Griggs, Tape, & Clarke, 2018).

Pharmacological Interest

Piperidine derivatives, due to their arylalkyl substituents, have shown potential in improving potency and selectivity for binding at D2-like receptors, indicating their importance in the development of antipsychotic agents (Sikazwe et al., 2009). This showcases the utility of such compounds in enhancing the understanding of receptor-ligand interactions and pharmacophore optimization for therapeutic development.

Drug Metabolism and Interaction Studies

Compounds structurally akin to the inquiry have been utilized in studying cytochrome P450 isoforms' selectivity and inhibition, crucial for understanding drug-drug interactions and metabolism. For instance, specific inhibitors such as 2-phenyl-2-(1-piperidinyl)propane (PPP) have been identified for CYP2B6, aiding in the assessment of various CYP isoforms' contribution to drug metabolism (Khojasteh et al., 2011).

Chemical and Biological Synthesis

The development of novel cyclic compounds containing aminobenzenesulfonamide through the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, including piperidines, highlights the compound's role in synthesizing bioactive molecules with potential pharmaceutical applications (Philip et al., 2020).

Mechanism of Action

Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

The safety and hazards of piperidine derivatives can vary widely depending on their specific structures and properties. Some substances are considered to be non-hazardous for transport .

Future Directions

Piperidine derivatives have been the subject of extensive research in recent years, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . This research is likely to continue, with a focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

3-[3-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-2-7(4-13)5-14/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIXMQBXRLYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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